
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is a chiral amino acid derivative with a unique structural configuration. This compound is characterized by the presence of an amino group, a phenyl group, and two methyl groups attached to the central carbon atom. Its chiral nature makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral auxiliaries to introduce the desired stereochemistry. For example, starting from a suitable chiral precursor, the amino group can be introduced via reductive amination, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity and subsequent downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-3-phenylpropanoic acid: Lacks the two methyl groups, resulting in different steric and electronic properties.
2-Amino-3-phenylpropanoic acid (Phenylalanine): A naturally occurring amino acid with a different structural configuration.
Uniqueness
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both the phenyl and dimethyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3R)-3-amino-2,2-dimethyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
OQRIETIIFBOIRV-SECBINFHSA-N |
SMILES isomérique |
CC(C)([C@@H](C1=CC=CC=C1)N)C(=O)O |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


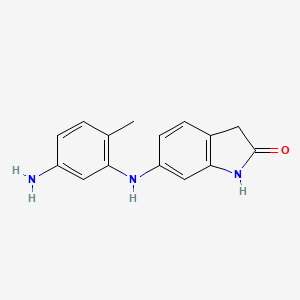
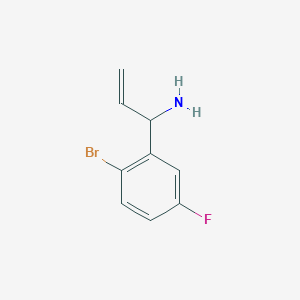

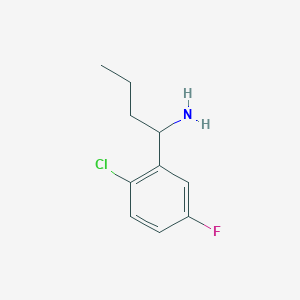
![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)
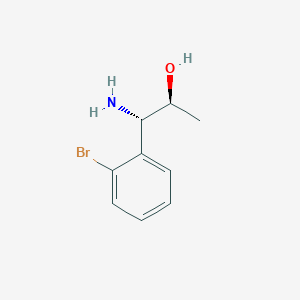
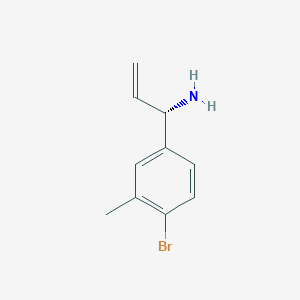

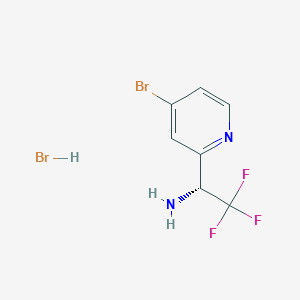
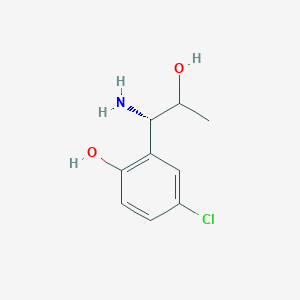
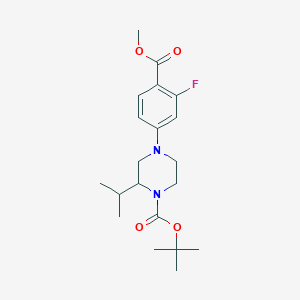
![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
